molecular formula C21H19N3O2 B268740 N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No. B268740
M. Wt: 345.4 g/mol
InChI Key: ZLDHVGVPVYMIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide, commonly known as EPAN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPAN is a small molecule inhibitor that has shown promising results in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

EPAN works by inhibiting the activity of a protein called IKKβ, which plays a key role in the regulation of inflammation and cell growth. By inhibiting the activity of IKKβ, EPAN reduces the production of inflammatory cytokines and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
EPAN has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. EPAN has also been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One advantage of EPAN is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of EPAN is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on EPAN. One area of interest is the development of more potent and selective inhibitors of IKKβ. Another area of interest is the use of EPAN in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the potential of EPAN in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, EPAN is a promising small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer, inflammation, and other diseases. Its mechanism of action involves the inhibition of IKKβ, which plays a key role in the regulation of inflammation and cell growth. EPAN has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of EPAN involves a multistep process that includes the preparation of key intermediates and their subsequent coupling. The first step involves the synthesis of 4-(ethylamino)benzoic acid, which is then converted to the corresponding acid chloride. The second step involves the synthesis of 4-aminobenzoyl isonicotinamide, which is then coupled with the acid chloride to form EPAN. The overall yield of the synthesis is around 50%.

Scientific Research Applications

EPAN has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. EPAN has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-8-10-18(11-9-17)23-20(25)16-12-14-22-15-13-16/h3-15H,2H2,1H3,(H,23,25)

InChI Key

ZLDHVGVPVYMIHX-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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